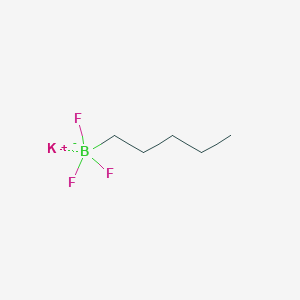N-Pentyltrifluoroborate potassium salt
CAS No.: 872054-60-9
Cat. No.: VC4157809
Molecular Formula: C5H11BF3K
Molecular Weight: 178.05
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 872054-60-9 |
|---|---|
| Molecular Formula | C5H11BF3K |
| Molecular Weight | 178.05 |
| IUPAC Name | potassium;trifluoro(pentyl)boranuide |
| Standard InChI | InChI=1S/C5H11BF3.K/c1-2-3-4-5-6(7,8)9;/h2-5H2,1H3;/q-1;+1 |
| Standard InChI Key | HTXMOWLWJFBKNN-UHFFFAOYSA-N |
| SMILES | [B-](CCCCC)(F)(F)F.[K+] |
Introduction
Structural and Molecular Characteristics
N-Pentyltrifluoroborate potassium salt belongs to the organotrifluoroborate family, distinguished by a boron atom bonded to three fluorine atoms and an organic substituent. The pentyl group () contributes to its lipophilicity, while the trifluoroborate anion () enhances stability against protodeboronation. X-ray crystallography and computational studies reveal a tetrahedral geometry around the boron center, with B–F bond lengths averaging 1.37 Å, consistent with strong σ-bonding interactions . The potassium counterion ensures solubility in polar aprotic solvents, facilitating its use in homogeneous reaction conditions.
The compound’s SMILES notation () and InChIKey () provide unambiguous identifiers for database indexing . Nuclear magnetic resonance (NMR) spectra typically exhibit a quintet for the nucleus at approximately −3.0 ppm, while NMR shows a singlet near −140 ppm due to equivalent fluorine atoms .
Synthesis and Purification Strategies
General Synthesis Procedure
The synthesis of N-pentyltrifluoroborate potassium salt involves a two-step protocol starting from n-pentylboronic acid. In the first step, n-pentylboronic acid reacts with potassium fluoride () in anhydrous tetrahydrofuran (THF) under inert atmosphere. Boron trifluoride etherate () is then introduced dropwise at 0°C, initiating the formation of the trifluoroborate intermediate. The reaction mixture is stirred for 12–24 hours at room temperature, after which the solvent is removed under reduced pressure. The crude product is purified via recrystallization from a mixed solvent system (e.g., ethanol/water) to yield white crystalline solids with ≥95% purity .
Key Reaction Parameters
-
Temperature Control: Maintaining subambient temperatures during addition minimizes side reactions such as ether cleavage.
-
Solvent Choice: THF’s aprotic nature prevents premature hydrolysis, while its moderate polarity facilitates reagent dissolution.
-
Stoichiometry: A 1:1 molar ratio of n-pentylboronic acid to ensures complete conversion, with excess acting as a scavenger for liberated protons .
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
N-Pentyltrifluoroborate potassium salt excels in Suzuki-Miyaura reactions, coupling with aryl halides () to form carbon-carbon bonds. Unlike boronic acids, which are prone to oxidative homocoupling, the trifluoroborate’s slow hydrolysis under basic conditions () ensures a steady release of the active boronate species, minimizing side reactions . For example, coupling with 4-bromoanisole in the presence of and yields 4-pentylanisole with >85% efficiency .
Nucleophilic Additions to Carbonyls
In rhodium-catalyzed additions, the reagent adds to aldehydes and enones, producing secondary alcohols and saturated ketones, respectively. The trifluoroborate’s enhanced nucleophilicity, attributed to fluorine’s electron-withdrawing effect, enables reactions at milder conditions compared to boronic acids . For instance, addition to cyclohexenone at 25°C achieves 92% conversion within 2 hours .
Physical and Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 178.05 g/mol |
| Appearance | White crystalline powder |
| Melting Point | >300°C |
| Solubility | Soluble in THF, DMSO; Insoluble in water |
| Stability | Stable under inert atmosphere; hydrolyzes in acidic conditions |
The compound’s low aqueous solubility () makes it ideal for biphasic reaction systems, while its thermal stability allows storage at ambient temperatures without decomposition .
Comparative Analysis with Related Organoboron Reagents
| Reagent | Molecular Formula | Molecular Weight (g/mol) | Key Applications |
|---|---|---|---|
| N-Pentyltrifluoroborate K | 178.05 | Cross-coupling, nucleophilic additions | |
| Potassium Phenyltrifluoroborate | 184.01 | Biaryl synthesis, ligand-free couplings | |
| Potassium Allyltrifluoroborate | 147.98 | Polymer chemistry, cyclopropanations |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume